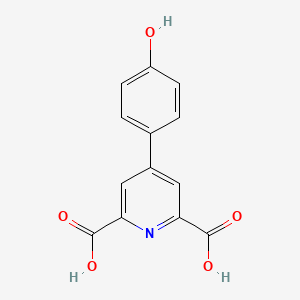
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C₁₃H₉NO₅. This compound features a pyridine ring substituted with a hydroxyphenyl group and two carboxylic acid groups. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and 4-hydroxybenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, sulfuric acid.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Ethers and esters.
Scientific Research Applications
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.
4-Hydroxybenzoic acid: Contains a hydroxyphenyl group but lacks the pyridine ring, leading to distinct chemical properties.
Uniqueness: 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to the combination of a hydroxyphenyl group and a pyridine ring with two carboxylic acid groups. This structure imparts specific reactivity and potential for diverse applications that are not observed in similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and properties make it a valuable compound for further exploration and application.
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-9-3-1-7(2-4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |
InChI Key |
HDNLMSZDRXATCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
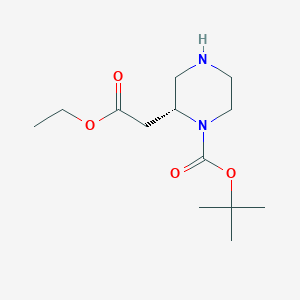
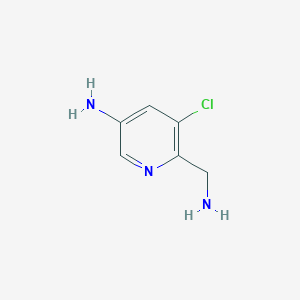
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)

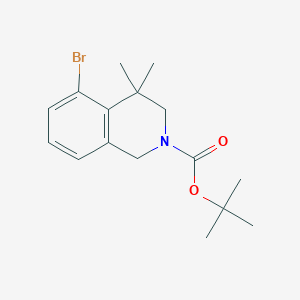
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
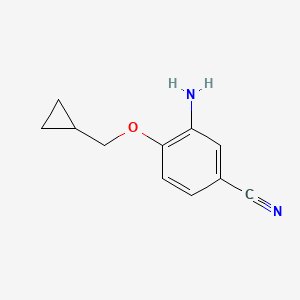
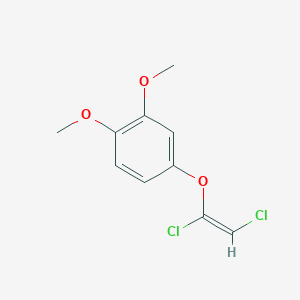
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)

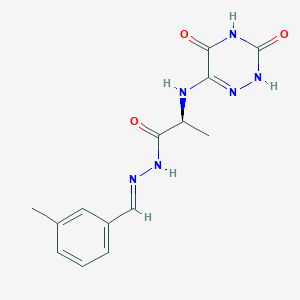
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)

